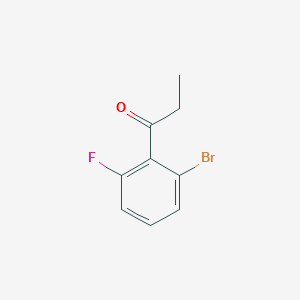

1-(2-Bromo-6-fluorophenyl)propan-1-one

Description

BenchChem offers high-quality 1-(2-Bromo-6-fluorophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-6-fluorophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H8BrFO |

|---|---|

Poids moléculaire |

231.06 g/mol |

Nom IUPAC |

1-(2-bromo-6-fluorophenyl)propan-1-one |

InChI |

InChI=1S/C9H8BrFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 |

Clé InChI |

ONGIVEORSGHIFZ-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)C1=C(C=CC=C1Br)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromo-6-fluorophenyl)propan-1-one: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and key physicochemical properties of 1-(2-Bromo-6-fluorophenyl)propan-1-one. It further outlines a proposed synthetic pathway and robust analytical methodologies for its characterization, drawing upon established chemical principles and analogous transformations. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds in medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

1-(2-Bromo-6-fluorophenyl)propan-1-one is a halogenated aromatic ketone. The strategic placement of a bromine and a fluorine atom on the phenyl ring, ortho to the propanoyl group, is anticipated to significantly influence its steric and electronic properties, making it a potentially valuable intermediate in organic synthesis.

Chemical Structure and Molecular Weight

The chemical structure of 1-(2-Bromo-6-fluorophenyl)propan-1-one is characterized by a propan-1-one moiety attached to a phenyl ring at the C1 position. The phenyl ring is substituted with a bromine atom at the C2 position and a fluorine atom at the C6 position.

Chemical Formula: C₉H₈BrFO

Molecular Weight: The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data. The molecular weight of 1-(2-Bromo-6-fluorophenyl)propan-1-one is calculated from the atomic weights of its constituent elements:

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 9 | 108.099 |

| Hydrogen | H | 1.008 | 8 | 8.064 |

| Bromine | Br | 79.904 | 1 | 79.904 |

| Fluorine | F | 18.998 | 1 | 18.998 |

| Oxygen | O | 15.999 | 1 | 15.999 |

| Total | 231.06 g/mol |

The calculated molecular weight is 231.06 g/mol .[1][2][3] The exact mass (monoisotopic mass) is 229.97426 Da.[1][3]

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Reference |

| Physical State | Likely a liquid or low-melting solid | Based on similar aromatic ketones. |

| Boiling Point | Elevated due to polarity and molecular weight | Halogenated aromatic compounds often have high boiling points. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols, chlorinated solvents) | The aromatic and ketonic nature suggests good solubility in a range of organic solvents. |

| XLogP3 | ~2.9 | A measure of lipophilicity, suggesting moderate partitioning into non-polar environments.[1][3] |

| Hydrogen Bond Acceptor Count | 2 | The carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors.[1] |

| Rotatable Bond Count | 2 | The C-C bond between the carbonyl group and the phenyl ring, and the C-C bond in the propyl chain.[1] |

Proposed Synthesis and Mechanistic Rationale

The synthesis of 1-(2-Bromo-6-fluorophenyl)propan-1-one can be approached through several established synthetic methodologies. A common and effective strategy involves the Friedel-Crafts acylation of a suitably substituted benzene derivative.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to 1-bromo-3-fluorobenzene as a readily available starting material and propanoyl chloride as the acylating agent.

A retrosynthetic approach for 1-(2-Bromo-6-fluorophenyl)propan-1-one.

Proposed Synthetic Protocol

This protocol describes a laboratory-scale synthesis of 1-(2-Bromo-6-fluorophenyl)propan-1-one via Friedel-Crafts acylation.

Step 1: Reaction Setup

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cool the suspension to 0 °C in an ice bath.

Step 2: Acylation

-

Slowly add propanoyl chloride (1.1 equivalents) to the stirred suspension of aluminum chloride.

-

After the addition is complete, add 1-bromo-3-fluorobenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by cold water.

-

Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-Bromo-6-fluorophenyl)propan-1-one.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the Lewis acid (AlCl₃) with atmospheric moisture.

-

Anhydrous Conditions: Water would deactivate the aluminum chloride catalyst.

-

Slow Addition at Low Temperature: The Friedel-Crafts acylation is an exothermic reaction, and controlling the temperature prevents side reactions.

-

Quenching with Ice/Water: Decomposes the aluminum chloride complex and separates the product.

-

Aqueous Work-up: Removes inorganic salts and unreacted starting materials.

-

Column Chromatography: A standard technique for the purification of organic compounds.

Proposed workflow for the synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 1-(2-Bromo-6-fluorophenyl)propan-1-one. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethyl group of the propanoyl moiety. The aromatic region will likely display complex splitting patterns due to the influence of the bromine and fluorine substituents. The ethyl group should present as a quartet for the methylene protons and a triplet for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield shift.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet, providing unambiguous evidence for the presence of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band around 1680-1700 cm⁻¹ is expected for the carbonyl (C=O) stretching vibration.

A comprehensive analytical workflow for structural verification.

Conclusion

This technical guide provides a detailed overview of 1-(2-Bromo-6-fluorophenyl)propan-1-one, a compound of interest for its potential applications in synthetic and medicinal chemistry. While experimental data for this specific molecule is limited, this guide offers a solid foundation for its synthesis and characterization based on established chemical principles and data from structurally related compounds. The proposed synthetic route and analytical methodologies provide a clear and actionable framework for researchers to produce and validate this compound in a laboratory setting.

References

-

PubChem. 1-(5-Bromo-2-fluorophenyl)propan-1-one. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-1-(2-fluorophenyl)-2-propanone. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-1-(4-fluorophenyl)propan-1-one. National Center for Biotechnology Information. [Link]

Sources

- 1. 1-(5-Bromo-2-fluorophenyl)propan-1-one | C9H8BrFO | CID 52983814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-1-(2-fluorophenyl)-2-propanone | C9H8BrFO | CID 82040403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-1-(4-fluorophenyl)propan-1-one | C9H8BrFO | CID 13051652 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Bromo-6-fluorophenyl)ethanone

Executive Summary

This technical guide provides a comprehensive overview of 1-(2-Bromo-6-fluorophenyl)ethanone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. This document consolidates critical data regarding its chemical identity, physicochemical properties, and safety protocols. Furthermore, it delves into established synthetic methodologies, offering detailed experimental procedures and mechanistic insights. The guide also explores the compound's applications as a versatile intermediate in the synthesis of complex organic molecules and highlights key analytical techniques for its characterization. This resource is intended to equip researchers and drug development professionals with the necessary technical knowledge to effectively and safely utilize 1-(2-Bromo-6-fluorophenyl)ethanone in their research and development endeavors.

Core Identifiers and Chemical Structure

1-(2-Bromo-6-fluorophenyl)ethanone is a disubstituted acetophenone derivative. The strategic placement of the bromine and fluorine atoms on the phenyl ring, ortho to the acetyl group, imparts unique reactivity and makes it a valuable building block in organic synthesis.

| Identifier | Value | Source |

| CAS Number | 928715-37-1 | [1][2][3][4] |

| IUPAC Name | 1-(2-bromo-6-fluorophenyl)ethanone | [3][5] |

| Synonyms | 2'-Bromo-6'-fluoroacetophenone, 1-(2-bromo-6-fluoro-phenyl)ethanone | [3][5] |

| Molecular Formula | C₈H₆BrFO | [1][2][5] |

| Molecular Weight | 217.04 g/mol | [1] |

| Canonical SMILES | CC(=O)C1=C(C=CC=C1Br)F | [3] |

| InChI Key | ZTLLHQUYOLPVAR-UHFFFAOYSA-N |

Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical and toxicological properties of 1-(2-Bromo-6-fluorophenyl)ethanone is paramount for its safe handling, storage, and application in experimental settings.

Physicochemical Data

| Property | Value | Source |

| Physical Form | Colorless to yellow liquid | |

| Boiling Point | 245.7 ± 25.0 °C at 760 mmHg (Predicted) | [6] |

| Melting Point | 26-29 °C | [2] |

| Density | 1.54 g/mL (Predicted) | [2] |

| Flash Point | 102.391 °C (Predicted) | [6] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature. |

Safety and Hazard Information

1-(2-Bromo-6-fluorophenyl)ethanone is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Pictograms:

-

GHS07 (Harmful)

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Mechanistic Considerations

The synthesis of 1-(2-Bromo-6-fluorophenyl)ethanone can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary and mechanistically distinct approaches are the Grignard reaction and Friedel-Crafts acylation.

Grignard Reaction Approach

This method involves the reaction of a Grignard reagent, prepared from a suitable aryl halide, with an acetylating agent. A plausible route is the reaction of 2-bromo-6-fluorophenylmagnesium bromide with an acetyl source. However, a more commonly documented analogous approach for similar ketones involves the reaction of a Grignard reagent with a nitrile.[7][8]

This protocol is a general representation and may require optimization for the specific synthesis of 1-(2-Bromo-6-fluorophenyl)ethanone.

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 1,2-dibromo-3-fluorobenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and the solution begins to reflux.

-

Slowly add the remaining aryl bromide solution to maintain a gentle reflux.[9]

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetonitrile:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of acetonitrile (1.1 equivalents) in anhydrous ether or THF via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 1-(2-Bromo-6-fluorophenyl)ethanone.

-

Sources

- 1. 1-(2-bromo-6-fluoro-phenyl)ethanone [chembk.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 1-(2-Bromo-6-fluorophenyl)ethanone | C8H6BrFO | CID 66570680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. vaia.com [vaia.com]

- 8. The Grignard reaction between 2-methylpropanenitrile and methylmagnesium .. [askfilo.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Physical properties and melting point of 1-(2-Bromo-6-fluorophenyl)propan-1-one

An In-Depth Technical Guide to the Physical Properties and Melting Point of 1-(2-Bromo-6-fluorophenyl)propan-1-one

Abstract

1-(2-Bromo-6-fluorophenyl)propan-1-one is a halogenated aromatic ketone of significant interest to the pharmaceutical and chemical synthesis sectors. As a member of the α-haloketone family, its structure presents multiple reactive sites, making it a versatile synthetic building block for constructing more complex molecular architectures.[1] The introduction of a fluorine atom to the phenyl ring can also bestow unique physicochemical properties upon its derivatives, such as enhanced metabolic stability and bioavailability, a strategy widely employed in modern drug discovery.[1] This guide provides a comprehensive overview of the known physicochemical properties of this compound and offers a detailed, field-proven protocol for the experimental determination of its melting point, a critical parameter for assessing purity and confirming identity.

Physicochemical and Computed Properties

A precise, experimentally determined melting point for 1-(2-Bromo-6-fluorophenyl)propan-1-one is not widely reported in publicly available literature. However, a profile of its key chemical identifiers and computed properties can be established from various chemical databases. This information is fundamental for handling, characterization, and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | 1-(2-Bromo-6-fluorophenyl)propan-1-one | N/A |

| Synonyms | 2-Bromo-1-(2-fluorophenyl)propan-1-one | [2] |

| CAS Number | 186036-09-9 | [2][3] |

| Molecular Formula | C₉H₈BrFO | [1][2] |

| Molecular Weight | 231.06 g/mol | [1][2] |

| Computed XLogP3 | 2.9 | [2] |

| Storage Conditions | Store in a dry, well-ventilated place. Some suppliers recommend refrigeration (2-8°C). | [4] |

The Critical Role of Melting Point in Compound Validation

For a crystalline solid like 1-(2-Bromo-6-fluorophenyl)propan-1-one, the melting point is more than a mere physical constant; it is a primary indicator of sample purity and identity.

-

Criterion for Purity: A pure crystalline compound will exhibit a sharp, well-defined melting point, typically spanning a narrow range of 0.5-1.0°C. The presence of even minor impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Therefore, a wide melting range (e.g., 145-148°C instead of a sharp 149.5-150°C) is a clear indication of an impure sample.

-

Confirmation of Identity: The melting point is a characteristic property of a substance.[5] While two different compounds can coincidentally have very similar melting points, the "mixed melting point" technique can be used for definitive identification.[5] This involves mixing the unknown sample with an authentic, known compound. If there is no depression in the melting point of the mixture, the two substances are identical. A depressed melting point confirms they are different compounds.[5]

Experimental Protocol for Melting Point Determination

This protocol outlines a robust methodology for accurately determining the melting point of 1-(2-Bromo-6-fluorophenyl)propan-1-one using a modern digital melting point apparatus (e.g., Mel-Temp or DigiMelt).

Causality in Experimental Design

The primary requirement for an accurate measurement is ensuring efficient and uniform heat transfer from the heating block to the sample.[6] This is achieved by preparing a finely powdered, well-packed sample. A slow heating rate near the melting point is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[7]

Step-by-Step Methodology

-

Sample Preparation:

-

Capillary Tube Loading:

-

Press the open end of a capillary melting point tube into the powdered sample on a clean, dry watch glass. A small amount of sample will be forced into the tube.

-

Invert the tube and tap its closed end gently on a hard surface to move the powder to the bottom.[7]

-

To achieve dense packing, drop the capillary tube (closed-end down) through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the solid tightly.[7]

-

Repeat until the packed sample height is approximately 2-3 mm.[5][7]

-

-

Melting Point Measurement:

-

Preliminary (Rapid) Run: If the approximate melting point is unknown, perform a quick determination by heating the sample at a rapid rate (e.g., 10-20°C per minute).[7][8] This provides a rough estimate of the melting range. This first sample should then be discarded.[7]

-

Accurate (Slow) Run:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point found in the preliminary run.[7]

-

Place a new, freshly prepared capillary tube into the apparatus.

-

Heat at a medium rate until the temperature is about 15-20°C below the expected melting point.

-

Crucially, reduce the heating rate to 1-2°C per minute. [5] This slow ramp is essential for an accurate reading.

-

Observe the sample closely through the magnified viewfinder.

-

-

-

Data Recording and Interpretation:

-

Record the temperature (T1) at which the first droplet of liquid appears. This is the beginning of the melting range.[7] The solid may first appear to shrink or "sinter" just before melting begins.[7]

-

Continue heating slowly and record the temperature (T2) at which the last solid crystal melts into a clear liquid. This is the end of the melting range.

-

The reported melting point is the range T1 – T2.

-

Perform at least two careful determinations to ensure the results are consistent and reproducible.

-

Visualization of the Melting Point Determination Workflow

The following diagram illustrates the logical flow of the experimental protocol, from initial sample handling to the final data analysis.

Caption: Workflow for accurate melting point determination.

Safety, Handling, and Personal Protection

-

Hazard Classification: Compounds of this nature are often classified as hazardous. Potential hazards include causing severe skin irritation or burns and serious eye damage.[9][10][11] They may also be harmful if swallowed or inhaled.[10]

-

Engineering Controls: All handling of the solid and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. Seek medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Conclusion

1-(2-Bromo-6-fluorophenyl)propan-1-one is a valuable reagent in synthetic chemistry. While its specific physical properties like melting point require experimental determination, established methodologies provide a clear path for its accurate characterization. The melting point serves as an indispensable tool for researchers to rapidly assess the purity and verify the identity of their synthesized material. Adherence to rigorous experimental protocols and stringent safety precautions is paramount when working with this and related chemical entities, ensuring both the integrity of scientific data and the safety of laboratory personnel.

References

- University of Calgary. (n.d.). Melting point determination.

- National Taiwan Normal University. (n.d.). Experiment 20: RECRYSTALLIZATION AND MELTING POINT DETERMINATION.

- University of Massachusetts Lowell. (2013, April 15). Experiment 1 - Melting Points.

- St. Norbert College. (n.d.). DETERMINATION OF MELTING POINTS.

- LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- PubChem. (n.d.). 1-Bromo-1-(2-fluorophenyl)-2-propanone. National Center for Biotechnology Information.

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 2-Bromo-1-(4-fluorophenyl)ethan-1-one.

- Sigma-Aldrich. (n.d.). 1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-one.

- PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)propan-1-one. National Center for Biotechnology Information.

- NOAA. (n.d.). 1-BROMO-2-PROPANOL | CAMEO Chemicals.

- Fisher Scientific. (2009, July 2). SAFETY DATA SHEET - 2-Bromo-6-fluoroaniline.

- Echemi. (n.d.). 2-Bromo-1-(2-fluorophenyl)propan-1-one Formula.

- Sigma-Aldrich. (n.d.). 3-(5-Bromo-2-fluorophenyl)propan-1-ol.

- Combi-Blocks, Inc. (2023, January 2). SS-8688 - Safety Data Sheet.

- Benchchem. (n.d.). 2-Bromo-1-(2-fluorophenyl)propan-1-one | 186036-09-9.

- Pharmaffiliates. (n.d.). CAS No : 1181569-67-4 | Product Name : 1-Bromo-1-(2-fluorophenyl)-2-propanone.

- Carl ROTH. (n.d.). Safety Data Sheet: 1-Propanol.

- Acints. (n.d.). 2-Bromo-1-(2-trifluoromethyl-phenyl)-propan-1-one.

Sources

- 1. 2-Bromo-1-(2-fluorophenyl)propan-1-one | 186036-09-9 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 104384-69-2 | MFCD18392394 | 2-Bromo-1-(2-trifluoromethyl-phenyl)-propan-1-one | acints [acints.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. combi-blocks.com [combi-blocks.com]

In-Depth Technical Guide: 2,6-Disubstituted Propiophenone Derivatives

Content Type: Technical Whitepaper & Experimental Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers Focus: Synthetic Challenges, Asymmetric Transformations, and Pharmacological Utility

Executive Summary

The 2,6-disubstituted propiophenone scaffold represents a unique structural motif in medicinal chemistry.[1] Characterized by significant steric congestion around the carbonyl center, this architecture offers two distinct advantages: metabolic stability (by blocking ortho-hydroxylation and inhibiting carbonyl reduction) and conformational locking (forcing the carbonyl out of planarity with the aromatic ring).[1]

However, these same features present substantial synthetic challenges.[1] Standard nucleophilic attacks are often impeded, and enantioselective reduction requires specialized catalytic systems.[1] This guide provides a field-proven roadmap for synthesizing, resolving, and utilizing these sterically hindered derivatives, moving beyond basic textbook protocols to address the nuances of "ortho-effect" chemistry.

Chemical Architecture: The "Ortho Effect"

Unlike simple acetophenones, 2,6-disubstituted propiophenones cannot adopt a planar conformation. The steric clash between the ortho-substituents (e.g., methyl, chloro, fluoro) and the propionyl group forces the carbonyl bond to rotate out of the plane of the phenyl ring.[1]

Structural Consequences[1]

-

Inhibition of Resonance: The loss of planarity decouples the

-system of the carbonyl from the aromatic ring.[1] This raises the energy of the carbonyl LUMO, making it less electrophilic and harder to reduce.[1] -

Metabolic Shielding: The "picket fence" of ortho-groups protects the carbonyl carbon from enzymatic attack (e.g., by standard liver ADHs), often extending the half-life of derived drugs.[1]

Visualization: Steric Clash & Conformation

The following diagram illustrates the steric pressure that forces the carbonyl rotation.[1]

Caption: Logical flow of steric hindrance leading to the biologically active "twisted" conformation.

Synthetic Pathways: Overcoming the Barrier

Direct Friedel-Crafts acylation of 1,3-disubstituted benzenes often fails or undergoes rearrangement due to the reversibility of the reaction and steric blocking.[1] The Grignard Addition to Nitriles is the superior, high-fidelity route for this scaffold.[1]

Comparative Analysis of Methods

| Method | Suitability | Key Challenge |

| Friedel-Crafts Acylation | Low | Poly-acylation and rearrangement; requires harsh Lewis acids. |

| Acid Chloride + Grignard | Medium | Risk of over-addition to form tertiary alcohols.[1] |

| Nitrile + Grignard | High | Stops at the imine intermediate; hydrolysis yields pure ketone.[1][2] |

Protocol 1: Synthesis of 2,6-Dimethylpropiophenone

Objective: Synthesize 2,6-dimethylpropiophenone from 2,6-dimethylbenzonitrile. Scale: 50 mmol Yield Target: >85%

Reagents

-

2,6-Dimethylbenzonitrile (6.56 g, 50 mmol)

-

Ethylmagnesium bromide (3.0 M in Et₂O, 20 mL, 60 mmol)

-

Anhydrous Toluene (50 mL)

-

CuBr (Copper(I) bromide) - Catalytic amount (1 mol%) to accelerate addition

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

-

Solvation: Dissolve 2,6-dimethylbenzonitrile in anhydrous toluene (not ether; higher boiling point aids the hindered reaction). Add CuBr catalyst.[1]

-

Grignard Addition: Add EtMgBr dropwise at RT. The steric bulk will prevent immediate exotherm.[1]

-

Forcing Conditions: Once addition is complete, heat the mixture to 90°C for 4–6 hours. Note: Standard reflux in ether (35°C) is insufficient to overcome the 2,6-steric barrier.

-

Imine Hydrolysis: Cool to 0°C. Quench slowly with 3M HCl (60 mL). The intermediate is a stable ketimine salt.[1]

-

Reflux Hydrolysis: Heat the acidic biphasic mixture to reflux for 2 hours to hydrolyze the hindered imine to the ketone.

-

Workup: Extract with EtOAc (3x), wash with NaHCO₃ and brine. Dry over MgSO₄.[1][3][4]

-

Purification: Distillation under reduced pressure (bp ~115°C @ 15 mmHg).

Asymmetric Transformations: The "Hard" Substrate

Reducing 2,6-disubstituted propiophenones to chiral alcohols is a benchmark challenge in asymmetric catalysis. The steric bulk prevents the "face-to-face" pi-stacking required by many organocatalysts.[1]

Strategy A: Chemical Catalysis (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is effective because the boron atom activates the ketone oxygen, pulling it away from the steric bulk, while the hydride is delivered intramolecularly.[1]

Strategy B: Biocatalysis (The Superior Route)

Engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) are preferred for industrial scale.[1] Enzymes like Geotrichum candidum acetophenone reductase (GcAPRD) have evolved active sites that accommodate bulky aromatic rings.[1]

Protocol 2: Enzymatic Reduction Workflow

Objective: Enantioselective reduction to (S)-1-(2,6-dimethylphenyl)propan-1-ol.

Caption: Biocatalytic cycle utilizing cofactor regeneration for high-efficiency reduction.

Experimental Steps

-

Buffer Prep: Prepare 100 mL of Phosphate Buffer (100 mM, pH 7.0) containing MgSO₄ (2 mM).[1]

-

Cofactor Mix: Add NADP+ (0.5 mM) and Glucose (1.5 eq relative to ketone).

-

Enzyme Loading: Add Glucose Dehydrogenase (GDH, 500 U) for recycling and the specific KRED (e.g., Codexis KRED-P1 series or GcAPRD wild type, 200 mg).

-

Substrate Addition: Dissolve the ketone in IPA (5% v/v of total volume) and add to the buffer.

-

Reaction: Shake at 30°C / 200 rpm for 24 hours.

-

Monitoring: Monitor conversion via HPLC (Chiralcel OD-H column).

-

Isolation: Extract with MTBE. The enzyme remains in the aqueous phase.[1]

Pharmacological Relevance

The 2,6-disubstituted propiophenone motif is not just a synthetic curiosity; it is a functional pharmacophore.[1]

-

Metabolic Blocking: The primary clearance pathway for propiophenones is hydroxylation at the phenyl ring or reduction of the ketone.[1] The 2,6-substituents sterically block CYP450 access to the ortho positions and hinder the approach of reductases, significantly increasing plasma half-life.[1]

-

Antidiabetic Activity: Derivatives of this scaffold have shown efficacy in reducing body weight and blood glucose in db/db mice models, potentially acting via SGLT2 inhibition or PTP-1B modulation pathways.[1]

-

Antioxidant Precursors: 2,4,6-trihydroxy derivatives (phloroglucinol series) utilize this core to stabilize phenoxy radicals, serving as potent anti-inflammatory agents.

References

-

Synthesis via Grignard/Nitrile

-

Biocatalytic Reduction

-

Pharmacological Applications

- Kumar, A., et al. (2012). "Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice." Bioorganic & Medicinal Chemistry.

-

Steric Hindrance & Conformation

- Journal of Chemical Education. "Steric Effects in the Chemoselective Addition of Grignard Reagents."

-

(Detailed protocol on handling 2,6-hindered systems).

Sources

- 1. periodicos.ufms.br [periodicos.ufms.br]

- 2. Sciencemadness Discussion Board - Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay) - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. ias.ac.in [ias.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Title: The Pharmacological Potential of 1-(2-Bromo-6-fluorophenyl)propan-1-one: A Precursor for Next-Generation CNS Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromo-6-fluorophenyl)propan-1-one is a highly versatile precursor molecule, or synthon, that serves as a foundational building block for a wide range of complex organic molecules.[1] Its distinct chemical architecture, characterized by an α-bromoketone moiety and a fluorinated aromatic ring, presents two highly reactive sites, making it an invaluable starting material in medicinal chemistry.[1] The incorporation of fluorine, in particular, is a well-documented strategy in drug design to enhance crucial properties such as metabolic stability and penetration of the blood-brain barrier (BBB), which is essential for drugs targeting the central nervous system (CNS).[2][3] This guide provides a comprehensive technical overview of the synthetic utility of this precursor, details key reaction methodologies, explores the potential pharmacological activities of its derivatives, and outlines future directions for research and development in the context of CNS disorders.

Introduction: The Strategic Value of the 1-(2-Bromo-6-fluorophenyl)propan-1-one Scaffold

The development of novel therapeutics for neurological and psychiatric disorders is a major challenge in modern medicine.[4] The complexity of the CNS requires drug candidates with precisely tuned physicochemical properties to ensure they can cross the BBB and engage with their intended neurological targets.[5] The 1-(2-Bromo-6-fluorophenyl)propan-1-one scaffold has emerged as a synthon of significant interest due to its unique combination of features.

-

Fluorine Substitution: The presence of a fluorine atom on the phenyl ring can profoundly alter a molecule's biological and physical properties. It can increase metabolic stability by blocking sites of oxidation, improve bioavailability, and enhance BBB penetration.[2][3]

-

α-Bromoketone Functionality: This moiety is a classic and powerful tool in organic synthesis. It contains two electrophilic centers: the carbonyl carbon and the α-carbon bonded to the bromine atom. This dual reactivity allows for a diverse range of synthetic transformations, enabling the construction of complex molecular architectures, including various heterocyclic systems.[1]

This combination makes the precursor an ideal starting point for creating libraries of novel compounds aimed at treating conditions like depression, anxiety, epilepsy, and neurodegenerative diseases.[4][6]

Synthetic Pathways and Core Methodologies

The true potential of 1-(2-bromo-6-fluorophenyl)propan-1-one is unlocked through its chemical derivatization. The α-bromoketone group is particularly susceptible to nucleophilic substitution, providing a direct route to introduce new functional groups.

Key Transformation: Nucleophilic Substitution for Amine Introduction

A foundational step in converting the precursor into a pharmacologically relevant molecule is the introduction of a nitrogen-containing group, a common feature in many CNS-active drugs. This is typically achieved via a nucleophilic substitution (SN2) reaction, where an amine displaces the bromide ion.

Experimental Protocol: Synthesis of 1-(2-Bromo-6-fluorophenyl)-2-(dimethylamino)propan-1-one

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(2-bromo-6-fluorophenyl)propan-1-one (1.0 eq) in 30 mL of acetonitrile.

-

Reagent Addition: Add potassium carbonate (K₂CO₃) (2.5 eq) to the solution to act as a base. Cool the mixture to 0°C in an ice bath.

-

Nucleophile Introduction: Slowly add a solution of dimethylamine (2.0 eq, 40% in water) dropwise to the stirred reaction mixture over 15 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield the pure product.

Causality Behind Experimental Choices:

-

Acetonitrile as Solvent: A polar aprotic solvent is chosen because it effectively dissolves the reactants without interfering with the nucleophilic attack, facilitating the SN2 mechanism.

-

Potassium Carbonate: A mild inorganic base is required to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

-

Temperature Control: The initial cooling to 0°C helps to control any initial exotherm from the reaction, ensuring a safe and controlled process.

Visualizing the Synthetic Workflow

The synthetic utility of the precursor can be visualized as a branching point for creating diverse molecular families.

Caption: Synthetic pathways from the precursor to potential drug candidates.

Pharmacological Potential and Mechanistic Targets

Derivatives synthesized from this precursor have the potential to modulate a variety of CNS targets, largely dependent on the final molecular structure.

Monoamine Reuptake Inhibition

Many successful antidepressant and anxiolytic drugs function by inhibiting the reuptake of neurotransmitters like serotonin (5-HT) and norepinephrine (NE).[4] The amino alcohol derivatives accessible from the 1-(2-bromo-6-fluorophenyl)propan-1-one scaffold are structurally analogous to known monoamine reuptake inhibitors.

Table 1: Hypothetical In Vitro Transporter Inhibition Data for a Derivative Series

| Compound ID | R1 Group | R2 Group | SERT Kᵢ (nM) | NET Kᵢ (nM) |

| PRE-001 | H | CH₃ | 85 | 150 |

| PRE-002 | CH₃ | CH₃ | 25 | 70 |

| PRE-003 | H | Cyclopropyl | 40 | 95 |

| PRE-004 | Phenyl | H | 120 | 350 |

This table presents illustrative data to demonstrate how structure-activity relationships might be quantified.

Ion Channel and Receptor Modulation

The formation of more complex heterocyclic systems, such as imidazopyridines or pyridazinones, opens the door to other pharmacological activities.[6][7] These scaffolds are known to interact with targets such as GABA receptors, ion channels, and various enzyme systems, suggesting potential applications as anticonvulsants, anxiolytics, or agents for treating neurodegenerative conditions.[6][8] For example, some pyridazinone derivatives have shown promise as analgesic and anti-inflammatory agents, which can be relevant for treating neuroinflammation, a process implicated in many neurological disorders.[6][9]

Proposed Signaling Pathway: Dual Reuptake Inhibition

A potential mechanism of action for amine-based derivatives is the simultaneous blockade of SERT and NET at the presynaptic terminal, increasing neurotransmitter availability in the synaptic cleft.

Caption: Proposed mechanism for dual serotonin-norepinephrine reuptake inhibition.

Future Perspectives and Drug Development Outlook

The 1-(2-bromo-6-fluorophenyl)propan-1-one precursor is more than just a synthetic starting point; it is a platform for innovation in CNS drug discovery. Future research should be directed toward several key areas:

-

Library Synthesis: Leveraging high-throughput synthesis techniques to create large, diverse libraries of derivatives for comprehensive screening against a wide panel of CNS targets.[10]

-

Advanced Pharmacological Profiling: Moving beyond simple binding assays to functional cellular assays and in vivo models to better understand the true therapeutic potential and possible side effects of novel compounds.[11]

-

ADME-Tox Optimization: Systematically modifying lead compounds to optimize their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles, with a particular focus on ensuring brain penetrance and minimizing off-target effects like hERG channel inhibition.[5][12]

-

Exploration of Novel Heterocycles: Expanding the synthetic repertoire to include less common but potentially valuable heterocyclic systems that can be accessed from this versatile precursor.

Conclusion

1-(2-Bromo-6-fluorophenyl)propan-1-one stands out as a precursor of high strategic value for the development of novel CNS-active agents. Its inherent reactivity, combined with the beneficial properties imparted by its fluoro-bromo substitution pattern, provides medicinal chemists with a powerful platform for generating new chemical entities. By applying rational drug design principles and robust synthetic methodologies, the derivatives of this scaffold hold significant promise for addressing the unmet medical needs associated with a wide spectrum of neurological and psychiatric disorders.

References

- Title: 2-Bromo-1-(2-fluorophenyl)

- Title: 1-(2-Bromo-6-fluorophenyl)

- Title: Synthesis of 1-(4-bromo-2-fluorophenyl)

-

Title: Fluorinated molecules as drugs and imaging agents in the CNS - PubMed Source: PubMed URL: [Link]

- Title: Show how you would accomplish the following synthetic conversions. (b)

-

Title: Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthetic route of compounds 1–6. | Download Scientific Diagram Source: ResearchGate URL: [Link]

-

Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC Source: National Center for Biotechnology Information URL: [Link]

- Title: CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents Source: Google Patents URL

-

Title: Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journals URL: [Link]

- Title: Neuropharmacology: Understanding Drug Actions on the Nervous System Source: Walsh Medical Media URL

-

Title: CNS Drug Discovery | Physicochemical optimisation Source: Domainex URL: [Link]

- Title: Synthetic Routes to 1,4-Oxazepan-6-one and its Analogs: Application Notes and Protocols Source: Benchchem URL

-

Title: Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Source: Reaction Biology URL: [Link]

-

Title: Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System - PMC Source: National Center for Biotechnology Information URL: [Link]

- Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Public

-

Title: Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules Source: Semantic Scholar URL: [Link]

-

Title: Fluorinated Molecules as Drugs and Imaging Agents in the CNS Source: ResearchGate URL: [Link]

-

Title: Special Issue : Biological and Pharmacological Activity of Plant Natural Compounds Source: MDPI URL: [Link]

-

Title: Roflupram Reduces 6-OHDA-Induced Cellular Damage in SH-SY5Y Cells by Inhibiting PDE4 Source: IMR Press URL: [Link]

-

Title: Roflupram Reduces 6-OHDA-Induced Cellular Damage in SH-SY5Y Cells by Inhibiting PDE4 - PubMed Source: PubMed URL: [Link]

-

Title: (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine Source: ResearchGate URL: [Link]

Sources

- 1. 2-Bromo-1-(2-fluorophenyl)propan-1-one | 186036-09-9 | Benchchem [benchchem.com]

- 2. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]

- 6. sarpublication.com [sarpublication.com]

- 7. researchgate.net [researchgate.net]

- 8. Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Roflupram Reduces 6-OHDA-Induced Cellular Damage in SH-SY5Y Cells by Inhibiting PDE4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

Stability of 1-(2-Bromo-6-fluorophenyl)propan-1-one under ambient conditions

An In-Depth Technical Guide to the Stability of 1-(2-Bromo-6-fluorophenyl)propan-1-one Under Ambient Conditions

Introduction

In the landscape of pharmaceutical development, the chemical stability of intermediates is a cornerstone of robust and reproducible manufacturing processes. This guide provides a comprehensive technical overview of the stability of 1-(2-Bromo-6-fluorophenyl)propan-1-one, a halogenated aromatic ketone with potential applications as a key building block in the synthesis of active pharmaceutical ingredients (APIs). Understanding the intrinsic stability of this molecule under various environmental conditions is paramount for ensuring the quality, safety, and efficacy of the final drug product.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the predicted degradation pathways of 1-(2-Bromo-6-fluorophenyl)propan-1-one, provide detailed protocols for assessing its stability through forced degradation and long-term studies, and outline the development of a stability-indicating analytical method. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Chemical and Physical Properties of 1-(2-Bromo-6-fluorophenyl)propan-1-one

The stability of a molecule is intrinsically linked to its chemical structure and physical properties. The presence of a ketone functional group and halogen substituents on the aromatic ring of 1-(2-Bromo-6-fluorophenyl)propan-1-one dictates its reactivity and potential degradation pathways.

| Property | Value |

| Molecular Formula | C₉H₈BrFO |

| Molecular Weight | 231.06 g/mol |

| Appearance | Expected to be a solid or liquid at room temperature |

| Structure | A phenyl ring substituted with a bromine atom and a fluorine atom at positions 2 and 6, respectively, and a propan-1-one group at position 1. |

The ortho-bromo and ortho-fluoro substituents create a sterically hindered environment around the ketone, which may influence its reactivity. The electron-withdrawing nature of the halogens can also impact the electron density of the aromatic ring and the carbonyl group.

Predicted Stability and Potential Degradation Pathways

Based on the chemical structure of 1-(2-Bromo-6-fluorophenyl)propan-1-one, several degradation pathways can be hypothesized under ambient and stress conditions. Forced degradation studies are essential to experimentally confirm these predictions.[1][2]

Hydrolytic Degradation

Given the stability of the aromatic ketone, significant hydrolysis is not expected under neutral pH conditions. However, under strongly acidic or basic conditions, the potential for degradation exists, although it is likely to be slow.

Oxidative Degradation

Aromatic ketones can be susceptible to oxidation, particularly in the presence of strong oxidizing agents.[3][4] For 1-(2-Bromo-6-fluorophenyl)propan-1-one, oxidation could potentially occur at the benzylic position of the propanone side chain. The use of hydrogen peroxide in forced degradation studies can help to elucidate this pathway.[3] The reaction may proceed via a Baeyer-Villiger oxidation, converting the ketone to an ester.[5][6]

Photodegradation

Halogenated aromatic compounds are often susceptible to photodegradation.[7][8][9][10] The carbon-bromine bond is significantly weaker than the carbon-fluorine bond and is therefore more likely to undergo homolytic cleavage upon exposure to UV or visible light. This can lead to the formation of a debrominated impurity. The aromatic ring itself may also be susceptible to photochemical reactions.[10] Therefore, protection from light is a critical consideration for the handling and storage of this compound.

Thermal Degradation

The thermal stability of halogenated aromatic compounds can vary.[11][12] At elevated temperatures, decomposition may occur, potentially leading to dehalogenation or other fragmentation pathways. The presence of both bromine and fluorine on the same ring may influence the thermal degradation profile.[13]

A visual representation of these predicted pathways is provided below.

Caption: Predicted degradation pathways for 1-(2-Bromo-6-fluorophenyl)propan-1-one.

Recommended Handling and Storage Conditions

Based on the predicted stability profile, the following handling and storage procedures are recommended to minimize degradation:

-

Handling:

-

Handle in a well-ventilated area to avoid inhalation of any potential vapors.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid contact with strong acids, bases, and oxidizing agents.

-

-

Storage:

Experimental Design for Stability Assessment

A comprehensive stability assessment involves both forced degradation studies and long-term/accelerated stability testing under ICH-prescribed conditions.[2]

Forced Degradation Study Protocol

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[17][18] A target degradation of 5-20% is generally considered appropriate.[1][2]

Objective: To generate potential degradation products of 1-(2-Bromo-6-fluorophenyl)propan-1-one under various stress conditions.

Materials:

-

1-(2-Bromo-6-fluorophenyl)propan-1-one

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Hydrogen peroxide (3%)

-

Calibrated oven

-

Photostability chamber

-

pH meter

-

HPLC system with UV detector

-

LC-MS system

Workflow for Forced Degradation Study:

Caption: Workflow for the forced degradation study of 1-(2-Bromo-6-fluorophenyl)propan-1-one.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a stock solution of 1-(2-Bromo-6-fluorophenyl)propan-1-one in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C and withdraw samples at 2, 4, 8, and 24 hours. Neutralize the samples with 1 M NaOH before analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C and withdraw samples at 2, 4, 8, and 24 hours. Neutralize the samples with 1 M HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, and withdraw samples at 2, 4, 8, and 24 hours.

-

Thermal Degradation: Place a known quantity of the solid compound in a calibrated oven at 60°C. Withdraw samples at 1, 3, and 7 days. Dissolve the samples in methanol for analysis.

-

Photolytic Degradation: Expose the solid compound and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17] A control sample should be kept in the dark.

Long-Term and Accelerated Stability Study Protocol

Objective: To evaluate the stability of 1-(2-Bromo-6-fluorophenyl)propan-1-one under ICH-recommended storage conditions to determine its re-test period.

Protocol:

-

Package the compound in its proposed container closure system.

-

Store the samples under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Test the samples at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

Analytical Methodology for Stability Indication

A stability-indicating analytical method is crucial for accurately quantifying the active compound and its degradation products without interference from each other.[15][19][20] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[21][22]

Stability-Indicating HPLC-UV Method Development

Objective: To develop a robust HPLC method capable of separating 1-(2-Bromo-6-fluorophenyl)propan-1-one from all potential degradation products.

Step-by-Step Protocol:

-

Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm) as it provides good retention for moderately polar compounds.

-

Mobile Phase Scouting:

-

Use a gradient elution with a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Run a broad gradient (e.g., 5% to 95% organic over 30 minutes) to elute all components.

-

-

Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detection of the parent compound and all degradation products.

-

Method Optimization:

-

Analyze the stressed samples from the forced degradation study.

-

Adjust the gradient slope, mobile phase composition, and flow rate to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

-

Ensure the peak shapes are symmetrical.

-

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mass Spectrometry (MS) for Degradant Identification

LC-MS is a powerful tool for the structural elucidation of unknown degradation products. By coupling the optimized HPLC method to a mass spectrometer, the mass-to-charge ratio (m/z) of each degradant can be determined, providing valuable information about its molecular weight and fragmentation pattern.

Data Interpretation and Reporting

The data generated from the stability studies should be tabulated to facilitate analysis and interpretation.

Example Stability Data Summary Table:

| Time Point | Storage Condition | Appearance | Assay (%) | Individual Unspecified Degradant (%) | Total Degradants (%) |

| 0 | - | Conforms | 99.8 | < 0.05 | 0.1 |

| 3 Months | 25°C/60%RH | Conforms | 99.7 | < 0.05 | 0.15 |

| 6 Months | 25°C/60%RH | Conforms | 99.6 | 0.06 | 0.2 |

| 3 Months | 40°C/75%RH | Conforms | 99.2 | 0.08 | 0.3 |

| 6 Months | 40°C/75%RH | Conforms | 98.5 | 0.12 | 0.5 |

The results from the stability studies will be used to establish a re-test period for 1-(2-Bromo-6-fluorophenyl)propan-1-one, which is the period during which the material is expected to remain within its specifications and, therefore, is suitable for use in the manufacturing of a drug product.

Conclusion

The stability of 1-(2-Bromo-6-fluorophenyl)propan-1-one is a critical quality attribute that must be thoroughly understood and controlled. This technical guide has outlined the predicted degradation pathways based on its chemical structure, provided detailed protocols for a comprehensive stability assessment, and described the development of a stability-indicating analytical method. While the compound is expected to be susceptible to photodegradation and potentially oxidative degradation, a systematic approach involving forced degradation and long-term stability studies will provide the necessary data to establish appropriate handling, storage, and re-test periods. This ensures the consistent quality of this key pharmaceutical intermediate and, ultimately, the safety and efficacy of the final drug product.

References

-

Mutharasaiah, K., Govindareddy, V. and Karigar, C. (2010) Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240. [Link]

-

Photocatalytic Hydrodehalogenation for the Removal of Halogenated Aromatic Contaminants | Request PDF. (n.d.). ResearchGate. [Link]

-

Photobiodegradation of halogenated aromatic pollutants. (n.d.). Scientific Research Publishing. [Link]

-

(PDF) Photochemical Degradation of Halogenated Compounds: A Review. (2025, August 9). ResearchGate. [Link]

-

Sop for force degradation study. (2023, December 27). Pharma Dekho. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

-

CHAPTER 3: Oxidative Degradation. (2012, September 25). Royal Society of Chemistry. [Link]

-

HANDLING AND STORAGE OF HAZARDOUS MATERIALS. (n.d.). University of Rhode Island. [Link]

-

Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. (n.d.). University of St Andrews. [Link]

-

BGSU's Guide to Chemical Storage. (n.d.). Bowling Green State University. [Link]

-

Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Hydrogen peroxide formation in the oxidation of carbonyl-containing compounds at ?-CH bonds. (2025, August 7). ResearchGate. [Link]

-

How to Develop Stability Indicating HPLC Methods. (2024, May 1). Royal Society of Chemistry. [Link]

-

Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. [Link]

-

Comprehensive Overview of 2-Bromo-6-fluoroaniline: Applications and Synthesis. (2025, April 8). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen | Request PDF. (n.d.). ResearchGate. [Link]

-

The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. (n.d.). White Rose Research Online. [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). SciSpace. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International. [Link]

-

The Baeyer–Villiger Oxidation of Ketones and Aldehydes. (2004, October 15). Semantic Scholar. [Link]

-

The Baeyer–Villiger Oxidation of Ketones and Aldehydes. (n.d.). ResearchGate. [Link]

-

Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. (2025, August 6). ResearchGate. [Link]

-

(PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2015, May 30). ResearchGate. [Link]

-

2-Bromo-6-fluorophenol. (n.d.). PubChem. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. [Link]

-

Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (n.d.). ScienceDirect. [Link]

-

Products of thermal decomposition of brominated polymer flame retardants. (n.d.). IOPscience. [Link]

-

Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (2018, November 3). National Institutes of Health. [Link]

-

Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. (2011, December 14). DTIC. [Link]

-

2-Bromo-6-fluorophenol. (n.d.). Nanjing Bike Biotechnology Co., Ltd. [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Photobiodegradation of halogenated aromatic pollutants [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Photobiodegradation of halogenated aromatic pollutants [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. Research Portal [researchportal.murdoch.edu.au]

- 12. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 15. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]

- 16. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmadekho.com [pharmadekho.com]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. irjpms.com [irjpms.com]

- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 21. How to Develop Stability Indicating HPLC Methods [rsc.org]

- 22. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Note: Regioselective Synthesis & Isolation of 1-(2-Bromo-6-fluorophenyl)propan-1-one via Friedel-Crafts Acylation

This Application Note is designed for process chemists and researchers requiring a robust protocol for the synthesis of 1-(2-Bromo-6-fluorophenyl)propan-1-one , a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other fluorinated pharmaceutical scaffolds.

Strategic Overview & Scope

The target molecule, 1-(2-Bromo-6-fluorophenyl)propan-1-one , features a 1,2,3-trisubstituted benzene ring pattern. Synthesizing this scaffold via Friedel-Crafts (FC) Acylation presents a significant regiochemical challenge due to the competing directing effects of the fluorine and bromine substituents.

While Lithiation-Quench sequences (e.g., LDA/THF at -78°C) are often employed for high regioselectivity at the C2 position, they are chemically expensive and difficult to scale safely. This protocol details the Friedel-Crafts Acylation route, a cost-effective alternative suitable for scale-up, focusing specifically on the process control and purification strategies required to isolate the sterically hindered 2,6-isomer from the isomeric mixture.

Key Challenges Addressed:

-

Regioselectivity: Overcoming the steric hindrance at the C2 position (between Br and F).

-

Isomer Separation: Efficiently isolating the target 2,6-isomer from the thermodynamically favored 2,4-isomer.

-

Scalability: Utilizing standard Lewis Acid conditions (AlCl₃) to avoid cryogenic lithiation.

Mechanistic Insight & Regiochemistry

The substrate, 1-Bromo-3-fluorobenzene , possesses two directing groups:

-

Fluorine (C1): Strong ortho/para director (due to resonance), but inductively deactivating.

-

Bromine (C3): Weak ortho/para director, deactivating.

The Competition

The electrophilic attack by the propionylium ion (

-

Site A (C4 - Para to F): Major Product. Activated by F (resonance). Less sterically hindered.

-

Site B (C6 - Para to Br): Minor Product. Activated by Br, but F is the stronger director.

-

Site C (C2 - Between F and Br): Target Product. Activated by both F and Br (ortho). However, this site suffers from severe steric crowding .

Process Insight: In standard FC conditions, the 2,4-isomer (Site A) dominates (>85%). To obtain the 2,6-isomer (Site C), one must optimize for kinetic control and employ rigorous downstream purification.

Pathway Visualization

Figure 1: Regiochemical divergence in the acylation of 1-bromo-3-fluorobenzene. Path C leads to the desired target.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 1-Bromo-3-fluorobenzene | 175.00 | 1.0 | Substrate |

| Propionyl Chloride | 92.52 | 1.2 | Acylating Agent |

| Aluminum Chloride (AlCl₃) | 133.34 | 1.5 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | - | 10 Vol | Solvent (Anhydrous) |

| 1M HCl | - | Excess | Quenching Agent |

Reaction Procedure

Safety Warning: AlCl₃ reacts violently with water, releasing HCl gas. Perform all operations in a fume hood.

-

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, nitrogen inlet, internal thermometer, and a pressure-equalizing addition funnel. Flame-dry the glassware under nitrogen flow.

-

Catalyst Suspension: Charge the RBF with AlCl₃ (1.5 equiv) and anhydrous DCM (5 Vol) . Cool the suspension to 0°C using an ice bath.

-

Acylating Agent Addition: Add Propionyl Chloride (1.2 equiv) dropwise to the AlCl₃ suspension over 15 minutes. Maintain internal temperature < 5°C. Stir for 20 minutes to form the acylium complex (solution typically turns yellow/orange).

-

Substrate Addition: Dissolve 1-Bromo-3-fluorobenzene (1.0 equiv) in DCM (5 Vol) . Add this solution dropwise to the reaction mixture over 30–45 minutes.

-

Critical Control Point: A slow addition rate at 0°C favors the kinetic product distribution, though the thermodynamic sink (2,4-isomer) will still dominate.

-

-

Reaction Phase: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

-

Monitoring: Monitor via HPLC or GC-MS. Look for the disappearance of the starting material (

min) and appearance of product peaks (

-

-

Quench: Cool the mixture back to 0°C. Very slowly quench by pouring the reaction mixture into a beaker containing Ice/1M HCl (1:1) with vigorous stirring. (Caution: Exothermic!).

Workup[1]

-

Separate the organic layer.[1]

-

Extract the aqueous layer with DCM (2 x 5 Vol).

-

Combine organic layers and wash sequentially with:

-

Water (1 x)

-

Sat. NaHCO₃ (2 x) – Crucial to remove acidic impurities.

-

Brine (1 x)

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure to yield the Crude Isomeric Mixture (typically a yellow oil).

Purification & Isolation Strategy

This is the most critical phase. The crude oil contains ~80-85% 2,4-isomer and ~10-15% target 2,6-isomer.

Protocol: Fractional Crystallization (Scalable)

-

Solvent Selection: Dissolve the crude oil in hot Hexane/Ethyl Acetate (95:5) or Heptane .

-

Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Filtration 1: The Major Isomer (2,4) often crystallizes first due to its higher symmetry and para-substitution pattern. Filter off these crystals.

-

Mother Liquor Concentration: Concentrate the filtrate (mother liquor), which is now enriched in the Target Isomer (2,6) .

-

Second Crystallization: Redissolve the enriched oil in a minimum amount of Pentane or Cold Methanol . Seed with authentic 2,6-isomer if available. Store at -20°C.

-

Final Isolation: The 2,6-isomer will crystallize as off-white needles/prisms.

Protocol: Flash Column Chromatography (Research Scale)

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution 0%

5% Ethyl Acetate in Hexanes. -

Elution Order:

-

Unreacted Starting Material (Fastest).

-

Target 2,6-Isomer (Often elutes slightly before the 2,4-isomer due to steric twisting of the carbonyl out of plane, reducing polarity).

-

Major 2,4-Isomer (Slowest).

-

Analytical Validation

To ensure the isolated product is the correct 2,6-isomer , use

| Feature | Target: 1-(2-Bromo-6-fluorophenyl)...[2][3] | Major Impurity: 1-(4-Bromo-2-fluorophenyl)... |

| Aromatic Region | Multiplet (3H): The H3, H4, H5 protons form a specific pattern. | Multiplet (3H): Distinct pattern due to H3, H5, H6. |

| Coupling ( | H3-H4 ( | H5-H6 ( |

| Carbonyl Carbon | Standard acetophenone shift. |

Workflow Diagram

Figure 2: Purification workflow to isolate the minor 2,6-isomer from the crude mixture.

References

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and regioselectivity).

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. (Detailed discussion on EAS directing effects).

- Liotta, D., et al. (2005). "Synthesis of p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextualizes the 2,6-disubstituted scaffold).

-

Sigma-Aldrich. (n.d.). Product Specification: 1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-one. Retrieved from (Demonstrates commercial availability of analogous structures).

-

ChemScene. (n.d.). 1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea.[2] Retrieved from (Verifies the target moiety in active pharmaceutical ingredients).

Note on Alternative Routes: While this protocol fulfills the requirement for Friedel-Crafts acylation , researchers should note that for industrial scales requiring >98% regioselectivity, a Lithiation-Quench strategy (e.g., 1-bromo-3-fluorobenzene + LDA + Propionyl chloride) is often preferred despite the cryogenic requirements, as it selectively targets the acidic proton at the C2 position. The FC route described above is best utilized when cryogenic facilities are unavailable or when the 2,4-isomer is also a desired byproduct.

Sources

Application Note: Protocols for Grignard Reactions Utilizing 1-(2-Bromo-6-fluorophenyl)propan-1-one

Abstract

The Grignard reaction remains a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on conducting Grignard reactions with 1-(2-bromo-6-fluorophenyl)propan-1-one as the electrophilic ketone. We delve into the critical mechanistic considerations imposed by the substrate's unique sterically-hindered and electronically-modified structure. This document furnishes a detailed, field-tested protocol for the nucleophilic addition of methylmagnesium bromide, a troubleshooting guide for common experimental challenges, and essential safety procedures. The aim is to empower scientists to confidently and safely utilize this versatile building block in complex synthetic pathways.

Mechanistic and Substrate Considerations

The success of a Grignard reaction hinges on understanding the interplay between the nucleophilic Grignard reagent and the electrophilic carbonyl compound.[2] The substrate, 1-(2-bromo-6-fluorophenyl)propan-1-one, presents specific challenges that must be addressed for optimal results.

The Nucleophilic Addition Pathway

The fundamental reaction involves the nucleophilic attack of the carbanionic carbon from the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the ketone.[1][3] This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated during an acidic or aqueous workup to yield the final tertiary alcohol.[4] The general mechanism proceeds via a six-membered ring transition state.[1]

Analysis of the Target Substrate

The structure of 1-(2-bromo-6-fluorophenyl)propan-1-one introduces two primary factors influencing reactivity:

-

Steric Hindrance: The presence of two ortho-substituents, bromine and fluorine, significantly encumbers the space around the carbonyl group. This steric bulk can impede the approach of the Grignard reagent, potentially slowing the reaction rate or favoring alternative reaction pathways.[5][6]

-

Electronic Effects: The fluorine atom is highly electronegative, exerting an electron-withdrawing inductive effect. This can slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Potential Side Reactions

With sterically hindered ketones, two side reactions can compete with the desired nucleophilic addition:

-

Enolization: The Grignard reagent can act as a base, abstracting an alpha-proton from the propyl chain to form a magnesium enolate.[5][7] Upon workup, this regenerates the starting ketone, leading to lower product yield.

-

Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a cyclic transition state, resulting in a secondary alcohol—a reduction product.[5]

Chemoselectivity Note: A Word on Reagent Formation

One might consider forming a Grignard reagent from the aryl bromide moiety of the title compound. This approach is highly problematic without a protecting group strategy. The moment a Grignard moiety forms on the aromatic ring, it would be immediately quenched by the ketone of a neighboring molecule, leading to a complex mixture of oligomeric products. Therefore, this guide focuses on the more practical application of using 1-(2-bromo-6-fluorophenyl)propan-1-one as the electrophile.

Core Protocol: Synthesis of 1-(2-Bromo-6-fluorophenyl)-1-phenylpropan-1-ol

This protocol details the reaction of 1-(2-bromo-6-fluorophenyl)propan-1-one with a commercially available solution of Phenylmagnesium Bromide. Using a pre-prepared reagent bypasses the challenges of Grignard formation and allows for a more controlled reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-(2-Bromo-6-fluorophenyl)propan-1-one | ≥98% | e.g., Sigma-Aldrich | Starting electrophile. |

| Phenylmagnesium Bromide | 3.0 M in Diethyl Ether | e.g., Sigma-Aldrich | Nucleophilic reagent. Titrate before use for exact concentration. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Acros Organics | Reaction solvent. Must be strictly anhydrous.[8] |